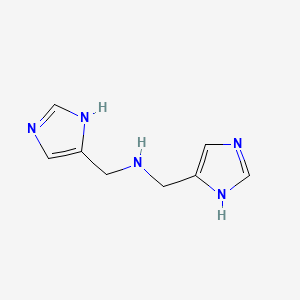

Bis((1H-imidazol-4-yl)methyl)amine

Description

Significance of Imidazole-Containing Ligands in Modern Chemistry

Imidazole (B134444), a five-membered heterocyclic aromatic compound with two nitrogen atoms, is a fundamental building block in the realm of coordination chemistry. rsc.orgresearchgate.net The presence of two nitrogen donor sites within a conjugated ring system allows imidazole and its derivatives to act as excellent ligands, forming stable complexes with a wide array of metal ions. rsc.orgresearchgate.net These ligands are not merely passive participants in complex formation; their electronic and steric properties can be finely tuned through substitution at various positions on the imidazole ring. rsc.orgresearchgate.net

The significance of imidazole-containing ligands extends to their role in the development of metal-organic frameworks (MOFs), materials with extensive applications in gas storage, catalysis, and separation technologies. rsc.orgresearchgate.net The ability of the imidazole moiety to engage in hydrogen bonding and π-π stacking interactions, in addition to metal coordination, provides a powerful tool for constructing intricate and functional supramolecular architectures. researchgate.netresearchgate.net Furthermore, the imidazole motif is a key component in many biological systems, most notably in the amino acid histidine, which plays a crucial role in the function of many enzymes and proteins. This biological relevance inspires the design of biomimetic complexes with imidazole-based ligands to model and understand enzymatic processes.

Overview of Polydentate Amine Ligands in Coordination Chemistry

Polydentate ligands are molecules or ions that can form two or more coordinate bonds to a single central metal atom. youtube.comyoutube.com This ability to bind at multiple points, often referred to as chelation, results in the formation of exceptionally stable coordination complexes due to a phenomenon known as the chelate effect. youtube.comyoutube.com Amine groups are common donor functionalities in these ligands, offering a lone pair of electrons on the nitrogen atom for coordination.

Historical Context of Related Bis-Heterocyclic Amine Ligands

The study of ligands containing two heterocyclic rings, known as bis-heterocyclic ligands, has a rich history rooted in the extensive investigation of 2,2'-bipyridine (B1663995). For over a century, 2,2'-bipyridine has been a workhorse ligand in coordination chemistry, capable of coordinating to nearly every metal in the periodic table. canterbury.ac.nznih.gov This foundational work paved the way for exploring a vast landscape of related structures where one or both pyridine (B92270) rings are replaced by other heterocycles. canterbury.ac.nznih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

1-(1H-imidazol-5-yl)-N-(1H-imidazol-5-ylmethyl)methanamine |

InChI |

InChI=1S/C8H11N5/c1(7-3-10-5-12-7)9-2-8-4-11-6-13-8/h3-6,9H,1-2H2,(H,10,12)(H,11,13) |

InChI Key |

JDWDJRJTJOCSFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CNCC2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for Bis 1h Imidazol 4 Yl Methyl Amine and Its Analogues

Established Synthetic Routes and Reaction Conditions

The foundational methods for synthesizing the core structure of bis-imidazole compounds often rely on direct condensation reactions, which are valued for their efficiency and simplicity.

Condensation Reactions Involving Imidazole (B134444) Derivatives and Amines

A primary and straightforward route to bis-imidazole and related structures is the condensation reaction between an imidazole derivative, typically an aldehyde, and an amine. This approach is exemplified by the synthesis of imidazole-based bidentate and tridentate ligands. For instance, the reductive amination of 2-phenylimidazole-4-carboxaldehyde with α-amino acid esters provides a simple pathway to link an imidazole moiety and an amino acid auxiliary via an amine bond. nih.gov This reaction involves an initial condensation to form an unstable imine, which is then reduced in-situ to the desired amine.

The synthesis of bis-imine Schiff bases from the condensation of 1H-imidazole-4-carbaldehyde and various amines or diamines has also been studied. researchgate.net These reactions can be carried out under various conditions, with traditional methods often involving heating the reactants in an organic solvent like benzene (B151609) or toluene. researchgate.net The versatility of this condensation approach allows for the creation of a diverse library of compounds by varying both the imidazole and amine starting materials. For example, chiral thioethers containing imidazole rings have been synthesized from the condensation of amino acids, formaldehyde (B43269), glyoxal (B1671930), and ammonia (B1221849). researchgate.net

Table 1: Examples of Condensation Reactions for Imidazole-based Ligand Synthesis

| Imidazole Reactant | Amine Reactant | Product Type | Key Features |

|---|---|---|---|

| 2-Phenylimidazole-4-carboxaldehyde | α-Amino acid esters | Bidentate Ligands | In-situ reduction of the intermediate imine. nih.gov |

| 1H-Imidazole-4-carbaldehyde | Aliphatic diamines | Bis-imine Schiff Bases | Can be performed under solvent-free conditions. researchgate.net |

| Glyoxal, Formaldehyde | Ammonia, Amino Acids | Chiral Thioethers with Imidazole | Forms the imidazole ring as part of the process. researchgate.net |

Role of Formaldehyde and Ammonia/Primary Amines in Synthesis

Formaldehyde and ammonia (or primary amines) are fundamental building blocks in several key synthetic routes to the imidazole core itself. The classic Debus synthesis, first reported in 1858, utilizes the reaction of glyoxal and formaldehyde in ammonia to produce imidazole. nih.gov Although the yields can be low, this method is still employed for creating C-substituted imidazoles. nih.gov

The Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine, represents another vital synthetic tool. researchgate.net This reaction forms a "Mannich base," where an aminomethyl group replaces an active hydrogen. researchgate.net In a similar vein, three-component reactions involving an α-(hydroxyimino)ketone, formaldehyde, and an alkane-1,ω-diamine can yield bis-(imidazole 3-oxides). uzh.ch These intermediates can then be deoxygenated to furnish the corresponding bis-imidazole derivatives. uzh.ch The reaction of glyoxal, formaldehyde, and ammonia can also be used with chiral β-aminoalcohols to produce optically active imidazoles. uzh.ch

Exploration of Advanced Synthetic Approaches

To address the limitations of traditional methods and to access more complex analogues, researchers have developed advanced synthetic strategies. These include the incorporation of green chemistry principles, the design of multi-step reaction sequences, and the use of specific functionalization reactions like N-alkylation.

Green Chemistry Principles in Synthesis

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods. For the synthesis of bis-imine Schiff bases, green alternatives to traditional solvent-based heating include performing the condensation in a water suspension medium or under solvent-free conditions. researchgate.net These solvent-less approaches are considered highly effective and environmentally benign, minimizing waste and avoiding hazardous solvents. researchgate.net

Microwave irradiation has also emerged as a green chemistry tool for promoting these reactions. researchgate.net The synthesis of novel bis-imidazolidin-4-ones has been achieved through the cyclocondensation of phthalaldehydes with substituted phenylhydrazides using microwave irradiation, offering a green alternative to conventional heating. researchgate.net Similarly, efficient, one-pot methodologies for synthesizing imidazolidine-4-ones have been developed under solvent-free conditions. acs.org

Table 2: Green Synthesis Approaches for Imidazole Derivatives

| Reaction Type | Green Principle | Conditions | Advantages |

|---|---|---|---|

| Bis-imine Schiff Base Synthesis | Solvent-free | Heating reactants without solvent. researchgate.net | High yield (>95%), negligible waste. researchgate.net |

| Bis-imine Schiff Base Synthesis | Water as solvent | Condensation in a water suspension. researchgate.net | Easy product collection by filtration. researchgate.net |

| Bis-imidazolidin-4-one Synthesis | Microwave Irradiation | Microwave heating of reactants. researchgate.net | Faster reaction times, often higher yields. |

Multi-step Synthesis Strategies

The construction of complex or asymmetrically substituted bis-imidazole analogues often necessitates multi-step synthetic sequences. globaljournals.org These strategies allow for the precise installation of various functional groups and the controlled assembly of the final molecule. For instance, a practical route to 1-methyl-4-phenyl-1H-imidazol-2-amine involves a three-step sequence of cyclization, hydrolysis, and methylation. researchgate.net

Another multi-step approach involves the synthesis of bis-imidazole sulfonamides by first treating imidazole with tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions. globaljournals.org More elaborate strategies have been designed for HCV NS5A inhibitors, where bis-imidazolyl phenyl butadiyne derivatives are synthesized in a seven-step process. nih.gov This sequence involves bromination, substitution with N-Boc-L-proline, formation of the imidazole ring from a ketoester intermediate, deprotection, and finally coupling with amino acid carbamates. nih.gov Such multi-step syntheses are crucial for creating molecules with specific biological activities and require careful planning of protecting groups and reaction sequences. nih.govresearchgate.net

N-Alkylation as a Synthetic Pathway for Related Derivatives

N-alkylation is a key method for functionalizing the imidazole ring and synthesizing a wide array of derivatives. This reaction involves introducing an alkyl group onto one of the nitrogen atoms of the imidazole ring. For example, starting from 4-methyl-1H-imidazole-5-carbaldehyde, the N-1 atom can be derivatized with different alkyl groups. researchgate.net

A chemo- and enantio- or diastereoselective N-alkylation of amines by alcohols has been developed as a metal-free, mild process. acs.org This method proceeds via an oxidation/imine-iminium formation/reductive amination cascade and is effective for producing secondary and tertiary amines. While this example focuses on alkylating amines with alcohols, the principles are applicable to the N-alkylation of the imidazole nucleus, which is a secondary amine. The reaction of ethyl piperazine-2-carboxylate with alkyl halides is a direct example of N-alkylation used to produce 1,4-disubstituted piperazine (B1678402) derivatives, which can be precursors to imidazole-containing compounds.

Coordination Chemistry of Bis 1h Imidazol 4 Yl Methyl Amine

Structural Geometries of Metal Complexes

The coordination of Bis((1H-imidazol-4-yl)methyl)amine and its derivatives to metal centers gives rise to several preferred geometries, dictated by the nature of the metal ion, the ligand's denticity, and the presence of other coordinating species.

Octahedral Coordination Environments

The most prevalent coordination geometry adopted by metal complexes of ligands related to Bis((1H-imidazol-4-yl)methyl)amine is octahedral. In this arrangement, the metal ion is coordinated to six donor atoms. For tridentate ligands like Bis((1H-benzimidazol-2-yl)methyl)amine (NNN), two ligand molecules typically bind to a single metal center to satisfy the six-coordination sphere, forming a bis-tridentate complex. This has been observed in complexes with various base metals such as nickel(II), copper(II), cobalt(II), and zinc(II). scirp.orgvulcanchem.com

Similarly, copper(II) complexes with the related ligand bis(imidazol-2-yl)methylamine (bima) also exhibit distorted octahedral geometries. acs.org In some cases, the octahedral environment is completed by the inclusion of other ligands or solvent molecules. For instance, a trinuclear cobalt complex incorporating a Schiff base derived from 5-methyl-1H-imidazole-4-carbaldehyde features cobalt ions in a distorted octahedral N6 environment. researchgate.net Cadmium(II) coordination polymers constructed from 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene also show Cd2+ centers with a six-coordinated octahedral structure. iucr.org

Table 1: Examples of Octahedral Complexes with Related Imidazole (B134444) Ligands

| Metal Ion | Ligand | Resulting Complex Type | Reference |

|---|---|---|---|

| Ni(II), Cu(II), Co(II), Zn(II) | Bis((1H-benzimidazol-2-yl)methyl)amine | Mononuclear, bis-tridentate | scirp.org |

| Cu(II) | Bis(imidazol-2-yl)methylamine | Dinuclear, chloride-bridged | acs.org |

| Co(II)/Co(III) | N,N-dimethyl-N'-((5-methyl-1H-imidazol-4-yl)methylene)ethane-1,2-diamine | Trinuclear | researchgate.net |

| Cd(II) | 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene | Coordination Polymer | iucr.org |

Square-Pyramidal Geometries

Five-coordinate square-pyramidal geometries are also frequently observed, particularly with copper(II) ions, which are well-known for their structural flexibility. In these complexes, the metal center is coordinated to five donor atoms, forming a pyramid with a square base.

A notable example is a copper(II) complex with the N4-donor ligand 4-[bis(1-methylimidazole-2-yl-methyl)aminoethyl]imidazole, which adopts a square-pyramidal geometry. researchgate.net Another Cu(II) complex, this time with the ligand 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol, features a copper(II) cation in a distorted square pyramidal environment with an N4O donor set. Similarly, a mononuclear copper(II) complex, [CuCl(C17H24N8)]ClO4, which contains three 1-methylimidazole (B24206) groups, displays a distorted square-pyramidal geometry. researchgate.net The versatility of the imidazole moiety is further highlighted in a complex where the Cu(II) center is surrounded by two different N-donor imidazole ligands, resulting in a square-pyramidal environment.

Table 2: Selected Copper(II) Complexes with Square-Pyramidal Geometry

| Ligand System | Key Structural Feature | Reference |

|---|---|---|

| 4-[bis(1-methylimidazole-2-yl-methyl)aminoethyl]imidazole (Hhis-im2) | Mononuclear complex with a coordinated chloride ion. | researchgate.net |

| 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | N4O inner coordination sphere. | |

| Tris(1-methylimidazolyl) ligand | N4Cl pentacoordinate environment. | researchgate.net |

| [2-(imidazol-4-yl)ethyl][(1-methylimidazol-2-yl)methyl]amine & Histamine | Two different imidazole ligands coordinate to the metal center. |

Influence of Ligand Flexibility on Complex Topology

The inherent flexibility of the Bis((1H-imidazol-4-yl)methyl)amine backbone, particularly the rotational freedom around the methylene (B1212753) bridges, plays a crucial role in determining the final architecture of the resulting metal complexes. The conformation adopted by the ligand—whether cis or trans—can be tuned by factors such as the choice of metal ion, the nature of the counter-anions, and the reaction conditions. acs.org

This conformational adaptability allows the ligand to bridge metal centers in various ways, leading to diverse topologies ranging from simple discrete molecules to complex one-, two-, or three-dimensional polymers. acs.org The ligand's ability to twist can weaken or alter the ligand field, which can influence the electronic properties of the metal center, such as its spin state. mdpi.comrsc.org For example, a sterically induced twisted ligand conformation can stabilize a high-spin state in an iron(II) complex. mdpi.com The interplay between the ligand's conformation and non-covalent interactions, such as hydrogen bonding and π-π stacking, further directs the supramolecular assembly, leading to the formation of intricate network structures. researchgate.netmdpi.com

Polynuclear and Polymeric Coordination Systems

Beyond forming simple mononuclear complexes, Bis((1H-imidazol-4-yl)methyl)amine and its analogues are excellent building blocks for constructing more complex, higher-order structures. The imidazole rings can act as bridging units, linking multiple metal centers together.

Formation of Dinuclear, Trinuclear, and Higher-Order Complexes

The deprotonated imidazolate nitrogen is a key feature that facilitates the formation of polynuclear systems. This bridging capability has been exploited to synthesize a variety of dinuclear, trinuclear, and even tetranuclear complexes.

Dinuclear copper(II) complexes are common, where two copper centers are bridged by the imidazolate moiety of ligands designed for this purpose. acs.orgresearchgate.net For example, ligands such as 4,5-bis(di(2-pyridylmethyl)aminomethyl)imidazole have been synthesized to create imidazolate-bridged Cu(II)-Cu(II) and Cu(II)-Zn(II) dinuclear complexes as models for enzyme active sites. acs.org

Trinuclear complexes have also been reported. A notable example is a trinuclear nickel(II) complex where three Ni(II) ions are linked by two bis-oxamate ligands, forming a triangular arrangement. mdpi.com A linear trinuclear cobalt complex with mixed oxidation states (CoIII–CoII–CoIII) has been synthesized using a Schiff base ligand containing a 5-methyl-1H-imidazol-4-yl group, where the ligands bridge the cobalt centers. researchgate.net Furthermore, the reaction of a new imidazole-containing polyamine ligand with copper perchlorate (B79767) under basic conditions yielded a cyclic-tetranuclear [Cu4(L)4]4+ complex. researchgate.net

Table 3: Examples of Polynuclear Complexes with Imidazole-Containing Ligands

| Nuclearity | Metal Ion(s) | Bridging Ligand Type | Reference |

|---|---|---|---|

| Dinuclear | Cu(II)-Cu(II), Cu(II)-Zn(II) | Imidazolate-bridged dinucleating ligand | acs.org |

| Dinuclear | Cu(II) | Imidazole-4,5-dicarboxylate | researchgate.net |

| Trinuclear | Ni(II) | Bis-oxamate and nitroxyl (B88944) radicals | mdpi.com |

| Trinuclear | Co(II), Co(III) | Imidazole-containing Schiff base | researchgate.net |

| Tetranuclear | Cu(II) | Imidazolate-bridged polyamine | researchgate.net |

| Tetranuclear | Ag(I) | Tripodal benzimidazole (B57391) ligand | acs.org |

Development of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) with Related Ligands

The ability of imidazole-based ligands to act as linkers between metal centers is fundamental to the construction of extended one-, two-, and three-dimensional networks known as coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.com These materials are of great interest due to their potential applications in areas like gas storage and catalysis.

A variety of flexible and rigid bis(imidazole) ligands have been used in conjunction with metal ions and often other co-ligands, such as polycarboxylates, to assemble novel CPs and MOFs. mdpi.comresearchgate.net For example, reactions of metal(II) salts with 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid have yielded four new coordination polymers with varied structures. mdpi.com Similarly, cobalt-based coordination polymers have been synthesized using tripodal carboxylate and bis(imidazole-1-ylmethyl)benzene ligands, resulting in structures ranging from double-strand chains to 2D layers and 3D supramolecular architectures. rsc.org The choice of ligand, its flexibility, the coordination geometry of the metal ion, and the presence of counter-ions all play critical roles in directing the final topology of the framework, which can range from simple 1D chains to complex 3D interpenetrated networks. iucr.orgresearchgate.net

Crystal Engineering Principles in CP/MOF Assembly

The rational design and synthesis of coordination polymers and metal-organic frameworks are central to crystal engineering. The final architecture of these materials is dictated by several factors, including the coordination geometry of the metal ion, the nature of the organic ligand, and the reaction conditions. For ligands in the bis(imidazole) family, certain principles are key to the assembly of extended structures.

A primary principle is the use of mixed-ligand systems, where flexible N-donor ligands, like bis(imidazole) derivatives, are combined with other organic linkers, typically multicarboxylate acids. This strategy is effective in generating CPs and MOFs with diverse structures and properties. The carboxylate ligands often form the primary structural backbone with the metal centers, while the flexible bis(imidazole) ligand acts as a bridge, connecting these units into higher-dimensional networks.

The flexibility of the linker in bis(imidazole) ligands, such as the -CH2-NH-CH2- group in Bis((1H-imidazol-4-yl)methyl)amine, is a critical factor. This flexibility allows the ligand to bend and rotate, adopting various conformations to satisfy the coordination preferences of different metal ions. This adaptability can lead to the formation of a wide array of structures, from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. For instance, related bis(imidazole) ligands have been shown to bridge metal ions to form Z-shaped or linear chains. These chains can then be further assembled into 2D or 3D supramolecular structures through interactions like hydrogen bonding or π–π stacking.

The choice of metal ion and its preferred coordination geometry (e.g., tetrahedral, octahedral) also plays a crucial role in directing the final topology of the framework.

Topological Analysis of Extended Structures

Topological analysis is a powerful tool used to simplify, classify, and understand the complex architectures of CPs and MOFs. It describes the underlying connectivity of the network, abstracting the metal centers and organic ligands into nodes and linkers.

For CPs and MOFs constructed from bis(imidazole) type ligands, a variety of network topologies have been observed, although specific data for Bis((1H-imidazol-4-yl)methyl)amine is unavailable. Common topologies for related ligands include:

sql (square lattice): A 2D network where nodes are connected to four other nodes.

dia (diamondoid): A 3D network analogous to the structure of diamond, where each node has four connections.

PtS (platinum sulfide): A 3D network with a simple cubic topology.

The final topology is influenced by the coordination number of the metal ion and the connectivity of the organic ligands. In mixed-ligand systems, for example, a metal ion might be coordinated by both a bis(imidazole) and a carboxylate co-ligand, leading to complex, multi-nodal topologies. Interpenetration, where two or more independent networks are intertwined, is also a common feature in frameworks built with long, flexible ligands, which can lead to more robust and porous materials. The specific connectivity of the imidazole ring (e.g., at the 1, 2, or 4-position) would significantly influence the angles and reach of the ligand, thereby impacting the resulting network topology.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes is fundamental to their application in areas such as catalysis, sensing, and energy storage. The properties are governed by both the metal center and the coordinating ligands.

Redox Behavior of Coordinated Metal Centers

The coordination environment provided by the ligand field significantly influences the redox potential of the metal center. For imidazole-containing ligands, the nitrogen donor atoms interact with the metal's d-orbitals, stabilizing certain oxidation states. The electron-donating ability of the ligand is a key parameter; stronger donors tend to stabilize higher oxidation states of the metal, making reduction more difficult (i.e., shifting the redox potential to more negative values).

Studies on related copper complexes with ligands containing an imidazole moiety show that the imidazolyl group is a stronger donor than a pyridyl analogue. This results in measurable differences in the redox potentials of their respective Cu(II)/Cu(I) couples.

Furthermore, the acidity of the N-H proton on the imidazole ring can be exploited. Deprotonation of the coordinated imidazole to form an imidazolate anion dramatically increases the electron-donating capacity of the ligand. This enhanced donation stabilizes the higher oxidation state (e.g., M(III)) of the metal center, causing a significant cathodic shift (to more negative potentials) in the M(III)/M(II) redox potential. This pH-dependent tuning of redox properties is a hallmark of complexes with N-H containing imidazole ligands.

Ligand-Based Electron Transfer Phenomena

While redox activity in many coordination compounds is centered on the metal, the ligand itself can also be redox-active. Imidazole rings are generally considered electrochemically stable under typical conditions, but in certain contexts, particularly within highly conjugated systems or with specific substituents, they can participate in electron transfer processes.

In some metal-organic frameworks and coordination polymers, luminescence is attributed to ligand-to-ligand charge transfer (LLCT) events. This phenomenon involves the transfer of an electron from one ligand to another within the coordination sphere, often facilitated by the metal center. While not a direct redox process of a single ligand, it is a form of ligand-based electron transfer that is crucial for the photophysical properties of the material. However, specific studies detailing ligand-based redox events or charge transfer phenomena for Bis((1H-imidazol-4-yl)methyl)amine are not currently documented in available literature.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Single-Crystal X-ray Diffraction Analysis of Ligand and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It has been instrumental in characterizing the ligand and, more frequently, its metal complexes.

Bis((1H-imidazol-4-yl)methyl)amine typically functions as a tridentate N-donor ligand, coordinating to metal centers through the secondary amine nitrogen and one nitrogen atom from each of the two imidazole (B134444) rings. While the crystal structure of the free ligand is not widely reported, numerous structures of its metal complexes have been elucidated, revealing key coordination features.

For instance, studies on the closely related ligand, bis(benzimidazol-2-yl-methyl)amine (bbma), show its coordination to metals like zinc(II) and cadmium(II). researchgate.net In these complexes, the ligand adopts a facial or meridional coordination geometry around the metal ion. In the complex [Zn(bbma)(pic)]NO₃·2CH₃OH, the bbma ligand coordinates to the zinc(II) center via the three nitrogen atoms. researchgate.net Similarly, copper(II) complexes with related polyimidazole ligands have been synthesized and their crystal structures determined, often showing square-pyramidal or distorted octahedral geometries. researchgate.net The coordination of Bis((1H-imidazol-4-yl)methyl)amine to a metal ion induces significant changes in bond lengths and angles compared to the free ligand, providing insight into the metal-ligand interaction strength.

The analysis of a zinc(II) complex with the analogous benzimidazole (B57391) ligand provides a representative example of the structural parameters.

Table 1: Selected Crystallographic Data for a Representative Analogue Complex: [Zn(bbma)(pdc)]·CH₃OH·2H₂O (Note: bbma = bis((1H-benzo[d]imidazol-2-yl)methyl)amine, pdc = pyridine-2,6-dicarboxylato)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8073(19) |

| b (Å) | 11.350(3) |

| c (Å) | 15.515(4) |

| α (°) | 95.006(2) |

| β (°) | 101.828(3) |

| γ (°) | 102.050(4) |

| Data sourced from a study on the benzimidazole analogue of the title compound. scispace.com |

The imidazole rings contain both a hydrogen-bond donor (the N-H group) and acceptor sites (the sp²-hybridized nitrogen atom). This allows for the formation of robust hydrogen-bonding networks, often linking individual complex molecules into one-, two-, or three-dimensional arrays. science.govresearchgate.net For example, N-H···O or N-H···N hydrogen bonds can connect the complex to solvent molecules or counter-ions, contributing to the stability of the crystal lattice. science.gov

Furthermore, the aromatic imidazole rings facilitate π-π stacking interactions. These interactions, occurring in parallel-displaced or T-shaped arrangements, are crucial in the self-assembly and stabilization of the extended crystal structure. The combination of hydrogen bonding and π-π stacking can lead to complex and fascinating supramolecular frameworks, such as chains, layers, or porous networks. science.gov

Table 2: Common Supramolecular Interactions in Imidazole-Based Crystal Structures

| Interaction Type | Description | Role in Crystal Structure |

| Hydrogen Bonding | Involves the imidazole N-H group as a donor and uncoordinated nitrogen atoms or anions as acceptors (e.g., N-H···N, N-H···O). | Links individual molecules, forming extended 1D, 2D, or 3D networks; enhances crystal stability. science.govresearchgate.net |

| π-π Stacking | Attractive, non-covalent interaction between the aromatic imidazole rings of adjacent molecules. | Contributes to the stabilization of the crystal packing and the formation of higher-dimensional architectures. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of Bis((1H-imidazol-4-yl)methyl)amine is expected to show distinct signals corresponding to the different types of protons. The protons on the imidazole rings (at positions 2 and 5) would appear as singlets or doublets in the aromatic region (typically δ 7-8 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the imidazole ring and the amine group would likely appear as a singlet around δ 3.8-4.1 ppm. The secondary amine proton (-NH-) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, characteristic signals for the imidazole ring carbons would be observed in the range of δ 115-140 ppm. The methylene carbon signal would appear further upfield. Studies on related compounds, such as bis[2-(1-methylimidazolyl)methyl] amine, have utilized both ¹H and ¹³C NMR for full characterization in solution. researchgate.net

NMR spectroscopy can also be used to study the conformational dynamics of the ligand in solution. The flexibility of the molecule arises from rotation around the C-N and C-C single bonds of the ethylamine (B1201723) backbone. Variable-temperature NMR experiments can provide information on the energy barriers for these rotational processes. Upon complexation with a metal ion, the ligand's conformation becomes more rigid, which is reflected in changes in the chemical shifts and coupling constants observed in the NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Bis((1H-imidazol-4-yl)methyl)amine (Based on data for analogous structures)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Imidazole C-H | 7.0 - 8.0 | Two distinct signals expected for the two non-equivalent ring protons. |

| Methylene (-CH₂-) | 3.8 - 4.1 | Protons of the two methylene groups connecting the amine to the rings. | |

| Amine (-NH-) | Variable | Often a broad singlet, position is solvent and concentration dependent. | |

| ¹³C | Imidazole C | 115 - 140 | Signals for the three distinct carbon environments in the imidazole ring. |

| Methylene (-CH₂) | ~45 | Signal for the methylene bridge carbons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

For Bis((1H-imidazol-4-yl)methyl)amine, the IR spectrum displays several characteristic absorption bands. A key feature is the N-H stretching vibration (ν(N-H)) from both the secondary amine and the imidazole rings, which typically appears as a broad band in the region of 3100-3300 cm⁻¹. scirp.org The stretching vibrations of the imidazole C=N and C=C bonds are observed in the 1500-1600 cm⁻¹ range. scirp.org

Upon coordination to a metal ion, the positions of these bands shift, providing evidence of ligand binding. The involvement of the imidazole and amine nitrogen atoms in coordination is often indicated by a shift in the ν(C=N) band to a lower frequency and changes in the N-H stretching region. scirp.org Furthermore, new bands may appear in the far-IR region (typically below 400 cm⁻¹), which are assigned to the metal-nitrogen (ν(M-N)) stretching vibrations, directly confirming the formation of a coordination bond. scirp.org

Table 4: Characteristic IR Absorption Bands for Bis((1H-imidazol-4-yl)methyl)amine and its Metal Complexes (Based on data for analogous structures)

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| ν(N-H) | ~3200 | Shifted/Broadened | Indicates involvement of N-H groups in coordination or hydrogen bonding. scirp.org |

| ν(C=N) | ~1590 | Shifted to lower frequency | Confirms coordination through the imidazole ring nitrogen. scirp.org |

| ν(M-N) | N/A | ~220-280 | Appearance of this new band confirms metal-ligand bond formation. scirp.org |

Vibrational Analysis of Ligand and Coordinated Species

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for analyzing the structural integrity of Bis((1H-imidazol-4-yl)methyl)amine and tracking changes upon coordination to a metal center.

In the IR spectrum of a related compound, bis((1H-benzimidazol-2-yl)methyl)amine, characteristic peaks are observed for N-H stretching around 3208 cm⁻¹ and secondary N-H stretching at 3049 cm⁻¹. scirp.org The C=N stretching vibration is also noted at 1592 cm⁻¹. scirp.org When this type of ligand coordinates to a metal ion, the involvement of all three nitrogen donor atoms in the coordination sphere is confirmed by shifts in these vibrational frequencies. scirp.org For instance, studies on lanthanide complexes with similar tripodal ligands show a shift to higher wavenumbers for the corresponding ligand bands upon complexation. researchgate.net

Raman spectroscopy offers complementary information. Surface-Enhanced Raman Scattering (SERS) has been used to study the adsorption of related imidazole phosphonate (B1237965) derivatives on silver surfaces. researchgate.net For a compound structurally similar to the title amine, bis[hydroxy-(1H-imidazol-4-yl)-methyl]-phosphinic acid, SERS spectra suggest the imidazole ring orients in a slightly inclined position relative to the metal surface. researchgate.net Changes in the wavenumber, width, and enhancement of the N-heterocyclic aromatic ring bands are consistent with adsorption occurring primarily through the nitrogen lone pair of electrons. researchgate.net

Table 1: Representative Vibrational Frequencies for Imidazole-Based Ligands

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Imidazole) | ~3208 | scirp.org |

| N-H Stretch (Secondary Amine) | ~3049 | scirp.org |

| C=N Stretch | ~1592 | scirp.org |

UV-Visible and Electron Paramagnetic Resonance (EPR) Spectroscopies for Metal Complexes

UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopies are powerful tools for investigating the electronic structure and geometry of paramagnetic metal complexes formed with Bis((1H-imidazol-4-yl)methyl)amine.

UV-Vis spectroscopy probes the electronic transitions within the complex. For example, the oxygenation of a copper(I) complex with a related imidazolyl-containing ligand, (1H-imidazol-4-yl)-N,N-bis((pyridin-2-yl)methyl)methanamine, at low temperatures results in an intensely colored species. nih.gov Its UV-Vis spectrum displays a maximum absorption (λmax) at 528 nm, which is characteristic of an end-on bound peroxo-dicopper(II) complex. nih.gov In another case, a transient superoxo-copper(II) species was identified by its λmax at 431 nm. nih.gov The geometry of the complexes, such as octahedral or square pyramidal, can be confirmed by solid reflectance UV-Vis studies. scirp.orgnih.gov

EPR spectroscopy is specific to species with unpaired electrons, such as copper(II) complexes. It provides detailed information about the metal ion's coordination environment. For the copper(II) complex [(L(EIm))Cu(II)(CH3CN)]2+ (where L(EIm) is 2-(1H-imidazol-4-yl)-N,N-bis((pyridin-2-yl)methyl)ethanamine), EPR spectroscopy supported a distorted square pyramidal geometry for the Cu(II) ion. nih.gov This technique is invaluable for characterizing the magnetic properties and the local structure around the metal center in these coordination compounds.

Table 2: Spectroscopic Data for Metal Complexes of Related Imidazole Ligands

| Complex Type | Technique | Key Finding | Reference |

|---|---|---|---|

| Peroxo-dicopper(II) | UV-Vis | λmax = 528 nm | nih.gov |

| Superoxo-copper(II) | UV-Vis | λmax = 431 nm | nih.gov |

| Copper(II) | EPR | Distorted square pyramidal geometry | nih.gov |

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry is an essential analytical technique for the characterization of Bis((1H-imidazol-4-yl)methyl)amine, providing precise information on its molecular weight and elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing imidazole-derived compounds. nih.gov

For the free base of a related compound, bis((1H-benzimidazol-2-yl)methyl)amine, analysis provided foundational characterization data. scirp.org Electron ionization mass spectrometry of a derivatized imidazole, 1-Methyl-N,N-bis(trimethylsilyl)-4-[(trimethylsilyl)oxy]-1H-imidazol-2-amine, confirms the molecular weight of 329.6612 g/mol , consistent with its formula C₁₃H₃₁N₃OSi₃. nist.gov This demonstrates the power of MS in confirming the identity of newly synthesized compounds. Furthermore, MS is used to characterize not just the ligand but also its resulting metal complexes, helping to elucidate the stoichiometry of the ligand-to-metal ratio in the complex. researchgate.net

Computational Chemistry Studies on Bis 1h Imidazol 4 Yl Methyl Amine and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a range of investigations on Bis((1H-imidazol-4-yl)methyl)amine and its metal complexes. researchgate.netresearchgate.net

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Bis((1H-imidazol-4-yl)methyl)amine, this process involves starting with an initial guessed structure and using a DFT method, such as the B3LYP functional with a basis set like 6-31G(d,p), to iteratively adjust atomic positions until the lowest energy conformation is found. tandfonline.comresearchgate.net This calculation yields crucial structural parameters including bond lengths, bond angles, and dihedral angles. tandfonline.com

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This reveals the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. tandfonline.comrsc.org For metal complexes of Bis((1H-imidazol-4-yl)methyl)amine, DFT calculations can elucidate the coordination geometry and the nature of the metal-ligand bonding. researchgate.netrsc.org

Table 1: Common Parameters for DFT Calculations

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Functional | Approximates the exchange-correlation energy in DFT. The choice affects the accuracy of the results. | B3LYP, M06-2X, PBE, CAM-B3LYP tandfonline.comrsc.orgacs.org |

| Basis Set | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. | 6-31G(d,p), 6-311++G(d,p), cc-pVDZ tandfonline.comtandfonline.comasianpubs.org |

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental spectra to validate the computed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.netasianpubs.org These theoretical shifts are often calculated in various solvents to match experimental conditions and are invaluable for assigning signals in complex spectra. asianpubs.orgacs.org

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. rsc.orgasianpubs.org This method predicts the absorption wavelengths (λmax) that correspond to the peaks in a UV-Vis spectrum, providing insight into the electronic excitations within the molecule. acs.org

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on a molecule's surface. tandfonline.com It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net In an MEP map, different colors represent different electrostatic potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to attack by electrophiles. tandfonline.com

Blue: Regions of most positive electrostatic potential, signifying electron-poor areas. These sites are susceptible to attack by nucleophiles. tandfonline.com

Green: Areas of neutral or near-zero potential.

For Bis((1H-imidazol-4-yl)methyl)amine, the nitrogen atoms of the imidazole (B134444) rings are expected to be electron-rich (red or yellow), making them likely sites for protonation and metal coordination.

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Analysis

| Color Region | Electrostatic Potential | Chemical Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich; preferred site for electrophilic attack |

| Blue | Most Positive | Electron-poor; preferred site for nucleophilic attack |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). libretexts.org According to frontier orbital theory, the reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO. masterorganicchemistry.com

HOMO: This orbital acts as an electron donor. masterorganicchemistry.com The higher its energy, the more readily the molecule donates electrons.

LUMO: This orbital functions as an electron acceptor. masterorganicchemistry.com The lower its energy, the more readily the molecule accepts electrons.

The energy difference between the HOMO and LUMO is called the HOMO-LUMO gap (ΔE). A small energy gap generally implies high chemical reactivity, low kinetic stability, and ease of electronic excitation. tandfonline.combeilstein-journals.org For Bis((1H-imidazol-4-yl)methyl)amine, analysis of the HOMO and LUMO would reveal the distribution of electron density involved in chemical reactions and electronic transitions. tandfonline.com

Table 3: Conceptual Frontier Molecular Orbital (FMO) Data and Implications

| Parameter | Description | Implication |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Gap) | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity tandfonline.com |

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions over time. For Bis((1H-imidazol-4-yl)methyl)amine, MD simulations can be used to:

Explore its conformational flexibility in different environments, such as in aqueous solution.

Simulate the binding process with metal ions, providing insights into the dynamics and stability of the resulting coordination complexes.

Investigate its interactions with biological targets, such as proteins or nucleic acids, by modeling the dynamic docking process. dtic.mildntb.gov.ua

Theoretical Investigations of Solvent Effects on Molecular Structure

Many chemical and biological processes occur in solution, and the solvent can significantly influence molecular structure and reactivity. Theoretical models are used to account for these solvent effects in computational studies. tandfonline.com The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. asianpubs.org

By performing DFT calculations with a PCM, it is possible to investigate how the properties of Bis((1H-imidazol-4-yl)methyl)amine, such as its optimized geometry, electronic structure, and spectroscopic signatures, are altered in different solvents. tandfonline.comasianpubs.org This is crucial for accurately comparing theoretical predictions with experimental results, which are typically obtained in solution. tandfonline.com

Force Field Development for Coordination Studies

MD simulations rely on force fields, which are sets of parameters that define the potential energy of a system as a function of its atomic coordinates. While general-purpose force fields like AMBER and CHARMM exist, they may not accurately describe the specific interactions in novel metal complexes. dtic.mil

For detailed and accurate MD simulations of Bis((1H-imidazol-4-yl)methyl)amine coordinating with metal ions, it may be necessary to develop or refine force field parameters. This process often involves:

Using DFT calculations to obtain high-quality data on the geometry, interaction energies, and vibrational frequencies of the metal-ligand complex.

Fitting the force field parameters (e.g., bond lengths, angles, and partial charges) to reproduce the DFT data.

Validating the new force field by ensuring it can accurately simulate the dynamic and structural properties of the complex.

This development is essential for conducting reliable simulations to study the coordination chemistry and behavior of such complexes in various environments.

Atomically-Detailed Simulations for Extended Structures

Computational chemistry provides powerful tools to investigate the behavior of molecules and their assemblies at an atomic level of detail. For Bis((1H-imidazol-4-yl)methyl)amine and its complexes, atomically-detailed simulations, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are crucial for understanding the structure, dynamics, and function of their extended structures, including coordination polymers and metal-organic frameworks (MOFs). These simulations offer insights that complement experimental findings.

A fundamental prerequisite for accurate atomically-detailed simulations of metal complexes is the development of reliable force fields that describe the interactions between the metal ions and the coordinating ligands. acs.orgresearchgate.netnih.govchemrxiv.org For complexes involving imidazole-containing ligands like Bis((1H-imidazol-4-yl)methyl)amine, significant effort has been dedicated to parameterizing the non-bonded interactions, often using sophisticated models like the 12-6-4 Lennard-Jones (LJ)-type potential. acs.orgresearchgate.netnih.govchemrxiv.org These models are designed to accurately reproduce experimental data, such as binding free energies and equilibrium geometries, which are often benchmarked against high-level quantum mechanical calculations like Density Functional Theory (DFT). acs.orgresearchgate.netnih.govchemrxiv.org The validation of these parameters is frequently achieved through methods like calculating the Potential of Mean Force (PMF) for ligand association and ensuring the closure of thermodynamic cycles. acs.orgresearchgate.netnih.govchemrxiv.org

Once a robust force field is established, MD simulations can be employed to explore the dynamic behavior of extended structures. For instance, in the context of flexible MOFs, MD simulations can elucidate mechanisms of structural transitions, such as "gate-opening" phenomena, which are critical for applications in gas storage and separation. ucl.ac.uk These simulations can model the response of the framework to external stimuli, providing a time-resolved view of the conformational changes that are often difficult to capture experimentally. ucl.ac.uk

Grand Canonical Monte Carlo (GCMC) simulations are another powerful technique, particularly for studying the adsorption and separation of gases within porous materials like MOFs. acs.org In systems constructed from ligands containing 1H-imidazol-4-yl groups, GCMC simulations have been instrumental in understanding how the presence of uncoordinated nitrogen atoms within the pores can enhance gas adsorption properties through specific interactions with guest molecules. acs.org These simulations can predict adsorption isotherms and identify preferential binding sites within the framework, guiding the design of new materials with improved performance for specific applications. ucl.ac.ukacs.org

The table below summarizes findings from computational studies on related imidazole-containing systems, illustrating the types of information that can be obtained from atomically-detailed simulations.

| Simulation Type | System Studied | Key Findings |

| Molecular Dynamics (MD) | Metal-imidazole complexes in water | Development and validation of 12-6-4 LJ-type force field parameters for accurate representation of metal-ligand interactions. acs.orgresearchgate.netnih.govchemrxiv.org |

| Molecular Dynamics (MD) | Flexible Metal-Organic Frameworks (MOFs) | Elucidation of "gate-opening" mechanisms and the controlled flow of molecules in response to external stimuli. ucl.ac.uk |

| Grand Canonical Monte Carlo (GCMC) | Porous frameworks with 1H-imidazol-4-yl groups | Increased gas adsorption due to interactions with uncoordinated nitrogen atoms in the pores. acs.org |

| Molecular Dynamics (MD) | Bis-imidazole inhibitors of Botulinum Neurotoxin | Demonstration of a two-site binding mode and the presence of a peripheral binding site. dtic.mil |

| Monte Carlo (MC) | Imine-tethered cationic surfactants on Fe(110) surface | Determination of adsorption energies and preferred parallel adsorption configurations for corrosion inhibition. mdpi.com |

Perspectives on Structure Function Relationships and Potential Applications in Materials Science

Ligand Architecture and Modifiability for Targeted Coordination Properties

Bis((1H-imidazol-4-yl)methyl)amine, a tridentate amine ligand, possesses a unique molecular architecture that is highly amenable to modification for targeted coordination properties. Its structure, featuring two imidazole (B134444) rings linked by a secondary amine, provides multiple coordination sites through the nitrogen atoms of the imidazole rings and the central amine group. This arrangement allows it to act as a versatile building block in the synthesis of coordination complexes with various metal ions.

The modifiability of this ligand is a key aspect of its utility. The imidazole rings can be substituted at different positions, and the secondary amine can be functionalized, allowing for fine-tuning of the ligand's steric and electronic properties. For instance, the N-H bond in the imidazole ring can be substituted with alkyl groups, which can lead to the formation of hydrogen bonds and influence the optical and magnetic properties of the resulting complexes. mdpi.comresearchgate.net This strategic modification enables the design of ligands with specific affinities for certain metal ions, influencing the geometry and stability of the coordination sphere.

The coordination chemistry of bis((1H-imidazol-4-yl)methyl)amine and its derivatives has been explored with various transition metals. For example, in a zinc(II) complex, the ligand coordinates in a tridentate fashion, forming a distorted octahedral geometry with other ligands. researchgate.net The flexibility of the ligand allows it to adapt to the preferred coordination geometry of the metal ion, leading to the formation of diverse structural motifs, from discrete mononuclear complexes to extended coordination polymers. This adaptability is crucial for the development of materials with tailored properties.

The table below summarizes key structural features of bis((1H-imidazol-4-yl)methyl)amine and its derivatives, highlighting their versatility as ligands.

| Feature | Description | Significance |

| Coordination Sites | Two imidazole nitrogen atoms and one secondary amine nitrogen atom. | Enables tridentate coordination, forming stable chelate rings with metal ions. |

| Flexibility | The methylene (B1212753) bridges between the imidazole rings and the central amine allow for conformational flexibility. | Accommodates various metal ion coordination preferences, leading to diverse structural outcomes. |

| Modifiability | The imidazole rings and the secondary amine can be functionalized with different substituent groups. | Allows for the fine-tuning of steric and electronic properties to target specific metal ions and achieve desired complex geometries and functionalities. |

| Hydrogen Bonding | The N-H groups on the imidazole rings can participate in hydrogen bonding interactions. | Contributes to the stability of the crystal lattice and can influence the packing of molecules in the solid state. |

Role in Catalysis

The imidazole moiety is a well-known component in the active sites of many metalloenzymes, and synthetic ligands incorporating this group, such as bis((1H-imidazol-4-yl)methyl)amine, have shown significant promise in the field of catalysis. The nitrogen donor atoms of the imidazole rings can coordinate to a metal center, mimicking the coordination environment of natural enzymes and facilitating a variety of catalytic transformations.

Research has demonstrated the application of imidazole-based ligands in asymmetric catalysis. mdpi.com By introducing chiral centers into the ligand framework, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product over the other. This is of paramount importance in the pharmaceutical and fine chemical industries. For example, chiral imidazole derivatives have been employed in reactions like the Henry reaction, conjugate additions, and transfer hydrogenations, albeit with varying degrees of success in achieving high enantioselectivity.

The table below provides examples of catalytic applications involving imidazole-based ligands, showcasing the range of reactions they can mediate.

| Catalytic Reaction | Metal Center | Ligand Type | Key Findings | Reference(s) |

| Asymmetric Henry Reaction | Various | Chiral imidazole-based ligands | Demonstrated catalytic activity, though enantiomeric excesses were generally modest. | |

| Asymmetric Conjugate Addition | Various | Chiral imidazole-based ligands | Showed potential for asymmetric induction in carbon-carbon bond-forming reactions. | |

| Asymmetric Transfer Hydrogenation | Various | Chiral imidazole-based ligands | Effective in the reduction of ketones and imines with varying levels of enantioselectivity. | |

| Oxygenation Reactions | Copper(I) | Imidazole-containing tripodal tetradentate ligands | Formation of peroxo-dicopper(II) species, indicating potential for oxidative catalysis. nih.gov | nih.gov |

Advanced Materials Science Applications

The unique structural and coordination properties of bis((1H-imidazol-4-yl)methyl)amine and its derivatives make them valuable components in the design of advanced materials with a wide range of applications. Their ability to form stable complexes with a variety of metal ions allows for the construction of metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities.

These materials can exhibit interesting properties such as porosity, which is crucial for applications in gas storage and separation. The arrangement of the ligands and metal centers can create channels and cavities within the material that can selectively adsorb certain gas molecules. Furthermore, the incorporation of specific metal ions can impart catalytic activity to the framework, creating robust and recyclable heterogeneous catalysts.

In the realm of materials science, imidazole-based ligands are also being explored for their potential in developing sensors. researchgate.net The coordination of a target analyte to the metal center of a complex can induce a change in its photophysical properties, such as fluorescence or color, providing a detectable signal. This principle is being utilized to design chemosensors for various ions and molecules.

The table below highlights some of the advanced materials science applications of bis((1H-imidazol-4-yl)methyl)amine and related compounds.

| Application Area | Material Type | Key Features and Functionalities | Reference(s) |

| Gas Storage and Separation | Metal-Organic Frameworks (MOFs) | Porous structures with tunable pore sizes and chemical environments for selective gas adsorption. | |

| Heterogeneous Catalysis | Coordination Polymers | Stable and recyclable catalysts with active metal centers integrated into a solid support. | |

| Chemical Sensing | Coordination Complexes | Signal transduction upon analyte binding, leading to changes in optical or electrochemical properties. researchgate.net | researchgate.net |

| Nonlinear Optics | Coordination Polymers | Materials with large third-order nonlinear optical responses for applications in photonics and optical switching. bohrium.com | bohrium.com |

Design of Functional Coordination Systems with Tailored Optical or Magnetic Properties

The strategic design of coordination complexes using bis((1H-imidazol-4-yl)methyl)amine and its derivatives offers a pathway to materials with specific optical and magnetic properties. The electronic communication between the ligand and the metal center, as well as interactions between adjacent complex units, can be engineered to produce desired functionalities.

In the field of molecular magnetism, the choice of metal ion and the coordination geometry dictated by the ligand are critical in determining the magnetic behavior of the resulting complex. For instance, high-spin cobalt(II) complexes are of interest for their potential as single-molecule magnets (SMMs) and as spectroscopic probes in biological systems. bohrium.com The ligand field created by the imidazole and amine donors can influence the spin state and magnetic anisotropy of the metal ion.

Furthermore, the incorporation of photochromic or luminescent moieties into the ligand structure can lead to materials with switchable optical properties. acs.org The emission properties of lanthanide ions, for example, can be sensitized by the organic ligand, leading to highly luminescent materials for applications in lighting and bio-imaging. researchgate.net The interaction between the ligand and the metal can also give rise to nonlinear optical (NLO) effects, where the material's refractive index or absorption changes with the intensity of incident light. bohrium.com This is a key property for applications in optical data storage and processing.

The table below summarizes the design principles and resulting properties of functional coordination systems based on bis((1H-imidazol-4-yl)methyl)amine and its analogues.

| Desired Property | Design Strategy | Resulting Functionality | Reference(s) |

| Molecular Magnetism | Use of paramagnetic metal ions (e.g., Co(II), Mn(II)) and control of coordination geometry. | Single-molecule magnet behavior, magnetic ordering. bohrium.comresearchgate.net | bohrium.comresearchgate.net |

| Luminescence | Incorporation of lanthanide ions or organic fluorophores into the coordination complex. | Highly emissive materials for lighting, displays, and sensors. researchgate.net | researchgate.net |

| Nonlinear Optics (NLO) | Creation of non-centrosymmetric crystal structures and extended π-conjugated systems. | Materials with large third-order NLO susceptibility for optical switching and frequency conversion. bohrium.com | bohrium.com |

| Photochromism | Integration of photo-responsive ligands into the coordination sphere. | Light-induced switching of magnetic or optical properties. acs.org | acs.org |

Future Research Directions

Development of Novel Synthetic Methodologies

While established methods for the synthesis of imidazole-containing compounds exist, the development of more efficient, environmentally friendly, and scalable synthetic routes for bis((1H-imidazol-4-yl)methyl)amine and its derivatives remains a key area of future research. Current approaches often involve multi-step procedures that may have limitations in terms of yield and scalability.

Future investigations could focus on:

Greener Synthetic Approaches: Exploring solvent-free reaction conditions or the use of recyclable reaction media like poly(propylene)glycol (PPG) can significantly reduce the environmental impact of the synthesis. researchgate.net

Catalytic Methods: The development of novel catalysts, potentially including metal-based or organocatalysts, could lead to milder reaction conditions and improved yields. mdpi.com

A comparative look at traditional versus potential green synthetic methods is presented below:

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Solvent | Often uses organic solvents like benzene (B151609) or toluene. researchgate.net | Water, poly(propylene)glycol, or solvent-free conditions. researchgate.net |

| Energy | May require heating for extended periods. researchgate.net | Can potentially proceed at room temperature or with minimal heating. |

| Waste | Can generate significant chemical waste. | Aims for minimal waste generation. researchgate.net |

| Efficiency | Yields can be variable. | Potentially higher yields and atom economy. |

Exploration of New Metal Complex Architectures

The dual imidazole (B134444) moieties and the central amine group of bis((1H-imidazol-4-yl)methyl)amine make it an excellent ligand for coordinating with a wide array of metal ions. This opens the door to the construction of diverse and intricate metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Future research in this area will likely involve:

Systematic Exploration of the Periodic Table: While some metal complexes have been studied, a systematic investigation of its coordination with a broader range of transition metals, lanthanides, and actinides could reveal novel structures and properties. researchgate.net

Mixed-Ligand Systems: The introduction of auxiliary ligands, such as various carboxylic acids, alongside bis((1H-imidazol-4-yl)methyl)amine can lead to the formation of complex, multidimensional frameworks with tailored properties. science.govacs.org

Control of Dimensionality: Researchers will aim to control the self-assembly process to create one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) porous frameworks by carefully selecting metal ions, counter-ions, and reaction conditions.

The coordination versatility of bis-imidazole ligands is a key driver for creating new materials. For instance, the flexible nature of ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (bix) allows for a variety of coordination modes, leading to a vast number of structurally diverse coordination polymers. researchgate.net

Advanced Computational Modeling for Ligand and Complex Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of bis((1H-imidazol-4-yl)methyl)amine and its metal complexes at the molecular level. Future research will increasingly rely on these methods to:

Predictive Modeling: Employing quantum chemical methods to analyze the electronic structure of the ligand and its metal complexes can provide insights into their bonding, stability, and reactivity. science.gov

Simulating Complex Formation: Molecular dynamics simulations can model the self-assembly process of metal complexes, helping to understand the factors that govern the formation of specific architectures.

Structure-Property Relationships: Computational studies can establish clear relationships between the structure of the ligand and its complexes and their resulting electronic, magnetic, and catalytic properties. This predictive capability can guide the rational design of new materials with desired functionalities.

Integration into Supramolecular Assemblies and Nanostructures

The ability of the imidazole rings to participate in hydrogen bonding and π-π stacking interactions makes bis((1H-imidazol-4-yl)methyl)amine an ideal candidate for constructing supramolecular assemblies. researchgate.net This area of research is expected to grow, with a focus on:

Self-Assembly: Investigating the spontaneous organization of the molecule into well-defined, higher-order structures through non-covalent interactions. researchgate.net

Host-Guest Chemistry: Exploring the potential of macrocyclic structures or cages formed from this ligand to encapsulate guest molecules, leading to applications in sensing, drug delivery, and catalysis.

Nanomaterial Functionalization: The ligand could be used to functionalize the surface of nanoparticles, imparting specific recognition or catalytic properties to the nanomaterial.

The principles of self-assembly are fundamental to creating complex and functional supramolecular systems from molecular components. researchgate.net

Investigation of Diverse Chemical Reactivities

Beyond its coordination chemistry, the inherent reactivity of the imidazole and amine functionalities of bis((1H-imidazol-4-yl)methyl)amine presents opportunities for further chemical transformations. Future studies could explore:

Post-Synthetic Modification: Modifying the ligand after it has been incorporated into a metal-organic framework can introduce new functional groups and alter the properties of the material.

Catalytic Activity: The imidazole moieties can act as Brønsted acids or bases, and the central amine can also participate in chemical reactions. Investigating the catalytic potential of the molecule and its metal complexes in various organic transformations is a promising avenue. For instance, imidazole-containing compounds have shown promise in catalysis. mdpi.com

Reactions at the Imidazole Ring: Exploring electrophilic and nucleophilic substitution reactions on the imidazole rings to create a library of functionalized derivatives with tailored properties.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of bis((1H-imidazol-4-yl)methyl)amine and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Bis((1H-imidazol-4-yl)methyl)amine, and how can reaction parameters (e.g., solvent, temperature) be optimized to enhance yield?

- Methodology : Multi-step synthesis often involves nucleophilic substitution or aza-Michael addition reactions. For example, imidazole derivatives can be synthesized via condensation of substituted amines with acrylamide intermediates under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reactants to minimize side products.

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be employed to confirm the structure of Bis((1H-imidazol-4-yl)methyl)amine and its intermediates?

- Methodology :

- FT-IR : Identify characteristic N-H (3200–3400 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretching vibrations. Compare with reference spectra from databases like NIST Chemistry WebBook .

- NMR : Assign peaks using ¹H (δ 6.5–7.5 ppm for imidazole protons) and ¹³C NMR (δ 120–140 ppm for aromatic carbons). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the methylene bridge .

Q. What crystallographic tools (e.g., SHELX, ORTEP) are essential for resolving the solid-state structure of this compound, and how should data collection be standardized?

- Methodology : Use SHELX for structure solution and refinement. Collect high-resolution X-ray diffraction data (λ = 0.710–1.541 Å) at low temperature (100 K) to minimize thermal motion artifacts. Employ ORTEP-III for visualizing anisotropic displacement parameters and validating bond angles/distances .

Advanced Research Questions

Q. How do steric and electronic factors influence the coordination behavior of Bis((1H-imidazol-4-yl)methyl)amine with transition metals (e.g., Co²⁺, Cu²⁺), and what spectroscopic signatures indicate binding modes?

- Methodology : Synthesize metal complexes and analyze via:

- UV-Vis : Detect d-d transitions (e.g., Co²⁺ complexes show bands at 450–600 nm).

- EPR : Identify geometric distortions in paramagnetic Cu²⁺ complexes (g∥ > g⊥ for tetragonal geometry).

- X-ray crystallography : Confirm binding modes (e.g., N,N-bidentate vs. N-monodentate) using bond-length analysis (e.g., Co–N ≈ 2.15 Å in distorted trigonal bipyramidal geometries) .

Q. What computational approaches (e.g., DFT, QSAR) are suitable for predicting the reactivity and electronic properties of this compound, and how do they align with experimental data?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (predicting redox activity) and electrostatic potential maps (identifying nucleophilic/electrophilic sites).

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on imidazole) with biological activity (e.g., enzyme inhibition) using regression models .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for derivatives of this compound?

- Methodology :

- Perform dose-response assays (IC₅₀ values) to distinguish specific inhibition from nonspecific toxicity.

- Use molecular docking (e.g., AutoDock Vina) to validate target binding vs. off-target interactions .

- Cross-reference with metabolic stability studies (e.g., microsomal assays) to rule out rapid degradation artifacts .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing discrepancies in crystallographic refinement parameters (e.g., R-factor vs. R-free) during structure determination?

- Methodology :

- Validate refinement using the Hamilton R-factor ratio test. A >5% deviation between R-factor and R-free suggests overfitting; re-exclude 5–10% of reflections as a test set and re-refine .

- Use the SHELXL L.S. command to apply restraints for disordered regions (e.g., methyl groups) .

Q. How can isotopic labeling (e.g., deuterated analogs) improve NMR spectral resolution for studying dynamic processes in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.